REACTION_CXSMILES
|
[NH3:1].[O:2]1[C:6]2([CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]2)[O:5][CH2:4][CH2:3]1.[BH4-].[Na+]>CO.O>[O:2]1[C:6]2([CH2:11][CH2:10][CH:9]([NH2:1])[CH2:8][CH2:7]2)[O:5][CH2:4][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 8 hrs at 0-10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 4×300 mL of dichloromethane
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 2×100 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |